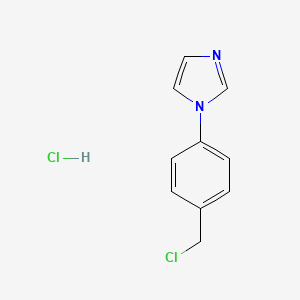

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Description

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride (CAS 86718-09-4) is an imidazole derivative with the molecular formula C₁₀H₁₀Cl₂N₂ and a molecular weight of 229.11 g/mol . It features a chloromethyl-substituted phenyl ring attached to the nitrogen atom of the imidazole core, with a hydrochloride counterion. This compound is typically synthesized via chlorination reactions, such as the treatment of [4-(1H-imidazol-1-yl)phenyl]methanol with SOCl₂ . It serves as a key intermediate in organic synthesis, particularly for preparing hydrazine derivatives and other pharmacologically relevant molecules .

Propriétés

IUPAC Name |

1-[4-(chloromethyl)phenyl]imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2.ClH/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13;/h1-6,8H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBLLDREIYZEDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)N2C=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600002 | |

| Record name | 1-[4-(Chloromethyl)phenyl]-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86718-09-4 | |

| Record name | 1H-Imidazole, 1-[4-(chloromethyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86718-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Chloromethyl)phenyl]-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(chloromethyl)phenyl]-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Chloromethylation of 1-(4-methylphenyl)-1H-imidazole

A common approach involves starting from 1-(4-methylphenyl)-1H-imidazole, which undergoes chloromethylation at the para position of the phenyl ring:

- Reagents and Conditions: Chloromethylation typically uses formaldehyde and hydrochloric acid or chloromethyl ether under acidic conditions.

- Mechanism: Electrophilic substitution introduces the chloromethyl group (-CH2Cl) at the para position of the phenyl ring.

- Isolation: The product is isolated as the hydrochloride salt by treatment with HCl gas or acidified solvents.

This method is straightforward but requires careful control of reaction conditions to avoid over-chloromethylation or polymerization.

Multi-step Synthesis via Intermediate Formation (Patent CN103936678A)

A detailed synthetic route from patent literature involves:

| Step | Description | Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Synthesis of 2-carbonyl-2-p-phenmethyl acetaldehyde from p-methyl acetophenone using tin anhydride, water, and dioxane | 50–120 °C, 4–6 h | >98% purity after recrystallization |

| 2 | Reaction of 2-carbonyl-2-p-phenmethyl acetaldehyde with hydroxylamine salts and glyoxal to form 4-hydroxyl-4(5)-(4-aminomethyl phenyl)-2-oximido methyne imidazoles-3-oxygen | Reflux 1–6 h | 93% yield, 94.8% purity |

| 3 | Chlorination of above intermediate with thionyl chloride in ethyl acetate or similar solvents | 65–85 °C, 3–6 h | 75–76% yield, ~96% purity |

| 4 | Final reaction with anhydrous potassium carbonate, dimethylamine base, and sulfuryl chloride to obtain chloromethyl-substituted imidazole hydrochloride | Reflux 3–8 h | Product isolated by recrystallization |

This method highlights the use of controlled chlorination and substitution steps to install the chloromethyl group on the phenyl ring attached to the imidazole, followed by salt formation.

Alternative Synthetic Routes

N-Alkylation of Imidazole with 4-(Chloromethyl)benzyl Chloride

Another approach involves:

- Starting with imidazole or substituted imidazole.

- Performing N-alkylation with 4-(chloromethyl)benzyl chloride under basic conditions (e.g., potassium carbonate) in solvents like DMF.

- Isolation of the hydrochloride salt by acidification.

This method leverages the availability of 4-(chloromethyl)benzyl chloride as an alkylating agent and produces the desired compound via nucleophilic substitution on the imidazole nitrogen.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Chloromethylation of 1-(4-methylphenyl)imidazole | 1-(4-methylphenyl)-1H-imidazole | Formaldehyde, HCl or chloromethyl ether | Acidic, controlled temp | Moderate to high | Direct electrophilic substitution |

| Multi-step synthesis via 2-carbonyl-2-p-phenmethyl acetaldehyde intermediate | p-methyl acetophenone, hydroxylamine, glyoxal | Tin anhydride, thionyl chloride, sulfuryl chloride | 50–120 °C, reflux | 75–93% per step | Multi-step, high purity product |

| N-alkylation with 4-(chloromethyl)benzyl chloride | Imidazole, 4-(chloromethyl)benzyl chloride | K2CO3, DMF | 30–120 °C, 3–24 h | Variable, up to 50% | Straightforward alkylation |

Research Findings and Considerations

- The multi-step method involving aldehyde intermediates allows for better control over substitution patterns and higher purity, suitable for industrial scale synthesis.

- Direct chloromethylation is simpler but requires careful handling due to the reactive and potentially hazardous chloromethyl reagents.

- N-alkylation routes are versatile but may suffer from lower yields and require purification steps.

- Reaction conditions such as temperature, solvent choice, and reagent ratios critically influence yield and product purity.

- Formation of the hydrochloride salt is typically achieved by acidification with hydrochloric acid or exposure to HCl gas, enhancing compound stability and crystallinity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an aldehyde or carboxylic acid derivative.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : This compound serves as an essential intermediate in synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable for creating diverse derivatives.

- Reagent in Organic Reactions : It is utilized in various organic reactions due to its reactivity, particularly in nucleophilic substitution reactions where the chloromethyl group can be replaced by other nucleophiles .

Biology

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. Studies have shown minimum inhibitory concentrations (MIC) ranging from 3.95 to 12.03 μg/mL against this pathogen, highlighting its potential as an antimicrobial agent .

- Antifungal Properties : The compound has also been studied for its antifungal activities, suggesting applications in treating fungal infections .

- Anticancer Potential : The structural features of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride may contribute to anticancer activity by inhibiting specific cancer-related pathways or proteins .

Medicine

- Drug Development : There is ongoing research into the compound's potential for developing new pharmaceuticals targeting specific enzymes or receptors involved in various diseases. Its ability to inhibit enzyme activity makes it a candidate for further exploration in drug design .

- Therapeutic Applications : The compound's interactions with biological targets suggest potential therapeutic applications in treating infections or cancer .

Case Studies

Several studies have documented the efficacy of this compound:

- Antimycobacterial Activity Study : A study evaluated the compound's binding affinity to Mtb CYP121A1, revealing promising results comparable to natural substrates. Techniques such as UV-vis spectroscopy and NMR were employed to confirm these interactions .

- Synthesis and Evaluation : Research focused on synthesizing various imidazole derivatives and assessing their biological activities demonstrated that modifications in the imidazole structure significantly influenced their antimicrobial potency .

Mécanisme D'action

The mechanism of action of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional analogs of 1-(4-(chloromethyl)phenyl)-1H-imidazole hydrochloride are compared below based on molecular features, synthesis, and applications.

Table 1: Key Structural and Functional Comparisons

Key Observations:

Structural Variations :

- The target compound distinguishes itself with a chloromethylphenyl group, providing a rigid aromatic scaffold. In contrast, dexmedetomidine HCl incorporates a 2,3-dimethylphenethyl group, enhancing its lipophilicity and receptor affinity .

- Substituent positions significantly alter reactivity. For example, 4-(chloromethyl)-1H-imidazole HCl lacks the phenyl ring, reducing steric hindrance and enabling simpler modifications .

Synthetic Routes: Chlorination (e.g., SOCl₂) is a common method for introducing chloromethyl groups , whereas dexmedetomidine requires enantioselective synthesis . Bulky analogs like 1-[6-(2-chloro-4-methoxyphenoxy)hexyl]-1H-imidazole HCl involve multi-step alkylation .

Applications :

- The target compound is primarily a synthetic intermediate , whereas dexmedetomidine HCl has direct clinical use .

- Derivatives with methoxy or methyl groups (e.g., 2-(4-methoxyphenyl)-1H-imidazole HCl) are explored for drug discovery due to tunable electronic properties .

Research Findings and Data

Physicochemical Properties :

- Solubility : The hydrochloride salt form enhances water solubility, critical for biological applications (e.g., dexmedetomidine HCl vs. neutral imidazoles like 4-chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole ).

- Thermal Stability : Melting points vary widely; the target compound is stored at room temperature , while dexmedetomidine HCl is a crystalline solid stable under refrigeration .

Pharmacological Relevance :

- While the target compound lacks direct therapeutic use, analogs like SK&F96365 (1-{β-[3-(4-methoxyphenoxy)propoxy]-4-methoxyphenethyl}-1H-imidazole HCl) act as calcium channel blockers, inhibiting platelet aggregation .

Activité Biologique

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride, a compound with the chemical formula C10H10Cl2N2·HCl, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C10H10Cl2N2·HCl

- Molecular Weight : 229.11 g/mol

- CAS Number : 38585-61-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of DNA Gyrase : Similar compounds have shown the ability to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. This inhibition leads to bacterial cell death by disrupting the replication process.

- Antifungal Properties : Studies indicate that imidazole derivatives exhibit antifungal activity, particularly against dermatophytes, suggesting potential applications in treating fungal infections .

Biological Activities

The compound exhibits a range of biological activities as summarized in Table 1.

Case Studies

- Antimicrobial Activity : In a study assessing the antimicrobial properties of imidazole derivatives, this compound was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent .

- Antifungal Efficacy : A formulation containing this compound was tested on guinea pigs with dermatophytosis, showing remarkable efficacy in reducing fungal load and symptoms .

- Cancer Research : Research involving various cancer cell lines indicated that this compound could induce apoptosis through reactive oxygen species (ROS) generation and subsequent DNA damage pathways .

Biochemical Pathways

The compound interacts with several biochemical pathways:

- Metabolic Pathways : It influences nucleotide and amino acid metabolism, which is critical for cellular energy production and biosynthesis.

- Cell Signaling : By modulating signaling pathways, it can alter gene expression patterns associated with cell survival and proliferation .

Safety Profile

While the compound exhibits promising biological activities, it is essential to consider its safety profile:

Q & A

Q. What are the common synthetic routes for 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride?

The synthesis typically involves cyclization or substitution reactions. For example, imidazole derivatives can be synthesized via palladium-catalyzed hydrogenation or Raney nickel-mediated reactions to avoid dehalogenation side reactions (e.g., hydrodechlorination). Key steps include optimizing solvent systems (ethanol vs. water), temperature (45°C for cyclization), and base selection (NaOH over Na₂CO₃ for higher yields). Intermediate tracking via LC-MS is critical to identify byproducts and confirm reaction progress .

Q. Which spectroscopic techniques are recommended for structural confirmation of this compound?

- FTIR : To identify functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹, imidazole ring vibrations).

- ¹H/¹³C NMR : To confirm substituent positions (e.g., chloromethyl group integration, aromatic protons).

- LC-MS : To monitor reaction intermediates and assess purity.

- Elemental Analysis : To validate molecular formula (C₁₀H₁₀Cl₂N₂). Cross-referencing with X-ray crystallography (if crystals are obtainable) ensures structural accuracy .

Q. How should researchers handle the hygroscopic nature of this compound during synthesis?

Store the compound in a desiccator under inert gas (N₂/Ar). Use anhydrous solvents (e.g., THF, DMF) for reactions, and employ glovebox techniques for moisture-sensitive steps. Purity can be maintained via recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How can dehalogenation side reactions be minimized during synthesis?

Catalyst choice is critical. Palladium on carbon (Pd/C) may promote hydrodechlorination, whereas Raney nickel avoids this issue. For example, switching from Pd/C to Raney nickel increased intermediate yields from <50% to 92% in similar imidazole syntheses. Solvent optimization (water over ethanol) and shorter hydrogenation times (6–8 hours) further reduce side reactions .

Q. What experimental designs are suitable for studying the reactivity of the chloromethyl group?

- Nucleophilic Substitution : React with NaN₃ or amines (e.g., benzylamine) in polar aprotic solvents (DMF, DMSO) at 60–80°C. Monitor via TLC/LC-MS.

- Hydrolysis Kinetics : Assess pH-dependent hydrolysis (e.g., in H₂O/MeOH) using UV-Vis or conductivity measurements.

- Cross-Coupling : Explore Suzuki-Miyaura reactions with aryl boronic acids using Pd catalysts. Control experiments should include unsubstituted imidazole analogs to isolate substituent effects .

Q. How can contradictory spectral data (e.g., NMR/LC-MS) be resolved during structural analysis?

- Variable Temperature NMR : Resolve overlapping peaks caused by dynamic exchange.

- 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals.

- High-Resolution MS : Differentiate isobaric impurities. If discrepancies persist, recrystallize the compound and compare with computational predictions (DFT for NMR chemical shifts) .

Q. What strategies are effective for evaluating biological activity (e.g., antimicrobial) of this compound?

- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Include positive (ciprofloxacin) and negative (DMSO) controls.

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity.

- Molecular Docking : Predict binding affinity to microbial targets (e.g., dihydrofolate reductase) using AutoDock Vina .

Data Contradiction Analysis

Q. How should researchers address conflicting yield data in published synthetic protocols?

- Replicate Conditions : Systematically vary catalysts, solvents, and temperatures.

- Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., dehalogenated species).

- Kinetic Studies : Perform time-course experiments to identify optimal reaction windows. For example, extended hydrogenation (>10 hours) reduced yields of a key intermediate from 50% to 30% due to decomposition .

Q. What methodologies resolve discrepancies in biological activity reports across studies?

- Standardize Assays : Use identical strains, media, and inoculum sizes.

- Dose-Response Curves : Calculate IC₅₀ values to compare potency.

- Metabolomic Profiling : Identify off-target effects using LC-MS-based metabolomics. Contradictions may arise from impurity differences; repurify compounds before retesting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.